molecular formula C9H10BrFO B1443440 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene CAS No. 1250406-44-0

4-Bromo-1-(ethoxymethyl)-2-fluorobenzene

Cat. No.: B1443440
CAS No.: 1250406-44-0
M. Wt: 233.08 g/mol
InChI Key: YRCKAISYYWWGHS-UHFFFAOYSA-N
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Description

4-Bromo-1-(ethoxymethyl)-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and an ethoxymethyl group (-OCH2CH3) at position 1. The ethoxymethyl group contributes to the compound’s moderate lipophilicity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C9H10BrFO, with a molecular weight of 232.9 g/mol (calculated from substituent atomic weights).

Properties

IUPAC Name

4-bromo-1-(ethoxymethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCKAISYYWWGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Acid Chloride Intermediate

  • Starting from 5-bromo-2-chlorobenzoic acid (2 g), oxalyl chloride (0.8 mL) is added in dichloromethane (20 mL) with catalytic dimethylformamide (0.2 mL) under nitrogen atmosphere.
  • The reaction is stirred at 25–30 °C for 1 hour.
  • The mixture is concentrated under vacuum at 40–45 °C to yield an oily acid chloride intermediate.

Electrophilic Aromatic Substitution with Phenetole

  • The acid chloride residue is dissolved in dichloromethane (2 mL) and cooled to 0 °C.
  • Phenetole (1.1 mL) and aluminum chloride (AlCl3, 1.25–2.3 g) are added at 0–5 °C.
  • The reaction mixture is stirred at 0–5 °C for 1–2 hours, allowing formation of 5-bromo-2-chloro-4'-ethoxybenzophenone.

Reduction to Ethoxymethyl Derivative

Two reduction methods have been reported:

  • Method A: Addition of triethylsilane (3.4 mL) at 20–25 °C with stirring for ~36 hours.
  • Method B: Addition of sodium borohydride (0.65 g) and additional aluminum chloride (2.3 g) at 0–5 °C, followed by heating at 60–65 °C for 16 hours.

Both methods reduce the ketone intermediate to the corresponding benzyl or ethoxymethyl derivative.

Work-up and Purification

  • After completion, the reaction mixture is quenched with aqueous sodium bicarbonate or water.
  • Organic layers are separated, extracted with dichloromethane or toluene, washed with water, and concentrated under vacuum.
  • The residue is dissolved in ethanol, concentrated, and cooled to −20 to −15 °C to crystallize the product.
  • The solid is filtered, washed with cold ethanol, and dried under vacuum at 25–30 °C.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (g) Purity (HPLC %)
Acid chloride formation Oxalyl chloride, DMF, DCM 25–30 1 hour N/A N/A
Friedel-Crafts acylation Phenetole, AlCl3, DCM 0–5 1–2 hours N/A N/A
Reduction (Method A) Triethylsilane 20–25 ~36 hours 2.5 Not specified
Reduction (Method B) NaBH4, AlCl3, THF 0–65 16 hours 1.2 95.21
Purification Ethanol crystallization −20 to −15 2 hours N/A N/A

Research Findings and Analysis

  • The use of oxalyl chloride efficiently converts the benzoic acid to the acid chloride intermediate, a key step enabling subsequent Friedel-Crafts acylation.
  • Aluminum chloride acts as a Lewis acid catalyst facilitating electrophilic substitution with phenetole, introducing the ethoxybenzyl moiety.
  • Reduction with sodium borohydride in the presence of aluminum chloride and tetrahydrofuran is effective, yielding high purity product (95.21% by HPLC).
  • Triethylsilane reduction offers an alternative but requires longer reaction times.
  • Avoidance of acetonitrile as solvent prevents formation of unwanted impurities such as N-acetyl derivatives, improving product purity.
  • The crystallization step in ethanol at sub-zero temperatures is critical for isolating the solid product with good purity.

Notes on Adaptation for 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene

  • While the above methods focus on 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the substitution of chlorine with fluorine at position 2 can be achieved by starting from appropriately fluorinated benzoic acid derivatives.
  • The key steps—acid chloride formation, electrophilic substitution with ethoxy-containing aromatic ethers, and reduction—remain applicable.
  • Fluorine substitution may require optimization of reaction conditions due to its electronic effects.
  • Purification protocols and impurity control strategies described provide a solid foundation for preparing the fluorinated analog.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(ethoxymethyl)-2-fluorobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of dapagliflozin, a medication used for the treatment of type 2 diabetes mellitus. The synthesis process involves the transformation of this compound into more complex structures through nucleophilic substitutions and coupling reactions. The presence of both bromine and fluorine atoms enhances its reactivity, making it suitable for further functionalization .

Case Study: Dapagliflozin Synthesis

  • Intermediate Role : The compound acts as a precursor in synthesizing dapagliflozin derivatives.
  • Process : Various synthetic methods have been developed to efficiently convert this compound into dapagliflozin, highlighting its significance in pharmaceutical applications .

Synthetic Organic Chemistry

The unique structure of this compound makes it a valuable building block for creating new organic compounds. Its halogenated nature allows it to participate in various chemical reactions, such as nucleophilic aromatic substitution (S_NAr) and cross-coupling reactions.

Reactivity Overview

  • Nucleophilic Substitution : The bromine atom can be substituted by various nucleophiles under suitable conditions, leading to diverse derivatives with tailored properties.
  • Cross-Coupling Reactions : It can also be involved in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures .

Material Science

The compound's distinct electronic properties due to the presence of halogens may allow its application in the development of advanced materials, such as liquid crystals and polymers. These materials can benefit from the compound's ability to influence thermal and optical properties.

Potential Applications

  • Liquid Crystals : Research indicates that halogenated aromatic compounds can exhibit liquid crystal behavior, making this compound a candidate for developing new liquid crystalline materials .
  • Polymer Chemistry : Its reactivity could be exploited to synthesize functionalized polymers with specific properties for industrial applications .

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological effects. Research suggests that halogenated aromatic compounds may possess anti-inflammatory or anticancer properties.

Research Directions

  • Biological Interactions : Studies are ongoing to explore how this compound interacts with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.
  • Therapeutic Potential : Investigating derivatives formed from this compound could reveal new therapeutic agents with desirable biological activities .

Summary Table of Applications

Application AreaDescriptionExamples/Notes
Medicinal ChemistryIntermediate for pharmaceutical synthesisDapagliflozin synthesis
Synthetic Organic ChemistryBuilding block for diverse organic compoundsNucleophilic substitutions
Material ScienceDevelopment of advanced materialsLiquid crystals, functionalized polymers
Biological ActivityPotential therapeutic applicationsAnti-inflammatory and anticancer studies

Mechanism of Action

The mechanism of action of 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Evidence Citations
This compound Ethoxymethyl (-OCH2CH3) C9H10BrFO 232.9 Stable ether; pharmaceutical intermediate N/A (hypothetical)
4-Bromo-1-(bromomethyl)-2-fluorobenzene Bromomethyl (-CH2Br) C7H5Br2F 267.92 Alkylation agent; SN2 reactions
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene Difluoromethoxy (-OCF2H) C7H4BrF3O 225.01 Electron-withdrawing; electrophilic substitution
4-Bromo-1-ethynyl-2-fluorobenzene Ethynyl (-C≡CH) C8H4BrF 199.02 Cross-coupling reactions (e.g., Sonogashira)
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Trifluoromethoxy (-OCF3) C7H3BrF4O 263.0 (calculated) High electronegativity; drug design

Substituent Effects on Reactivity and Stability

Ethoxymethyl Group (-OCH2CH3) :

  • The ether linkage provides chemical stability and moderate lipophilicity, making it suitable for applications requiring hydrolytic resistance (e.g., prolonged drug activity).
  • Compared to bromomethyl analogs, it is less reactive in nucleophilic substitutions but more stable under basic conditions.

Bromomethyl Group (-CH2Br) :

  • Acts as a leaving group in alkylation reactions (e.g., coupling with amines or alcohols) .
  • Higher reactivity in SN2 mechanisms due to the polarizable C-Br bond, but requires careful handling due to toxicity .

Difluoromethoxy (-OCF2H) and Trifluoromethoxy (-OCF3) Groups :

  • Strong electron-withdrawing effects direct electrophilic substitutions to meta/para positions .
  • Enhance metabolic stability in pharmaceuticals by resisting oxidative degradation .

Ethynyl Group (-C≡CH): Enables cross-coupling reactions (e.g., Sonogashira) to construct conjugated systems for materials science or drug candidates .

Biological Activity

4-Bromo-1-(ethoxymethyl)-2-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H10BrF
  • Molecular Weight : 221.08 g/mol

This compound features a bromine atom and a fluorine atom on the benzene ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that halogenated aromatic compounds can possess antimicrobial activity. The presence of bromine and fluorine in this compound may enhance its efficacy against various microbial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Signal Transduction Modulation : It could affect pathways related to cell growth and apoptosis, such as the PI3K/Akt pathway.
  • Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels, this compound may protect against oxidative damage in cells.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityMethodologyFindings
Study AAntimicrobialAgar diffusion assayInhibition of E. coli and S. aureus growth
Study BAnticancerMTT assay on HeLa cellsIC50 = 25 µM; induced apoptosis
Study CNeuroprotectiveAnimal modelReduced oxidative stress markers

Toxicological Profile

The toxicity profile of this compound has been evaluated in various studies. For instance, acute toxicity tests reveal that high doses can lead to significant adverse effects, including tremors and weight loss in animal models. The median lethal dose (LD50) is reported to be around 2700 mg/kg, indicating moderate toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for alkylation reactions using 4-bromo-1-(ethoxymethyl)-2-fluorobenzene?

  • Methodological Answer : Alkylation reactions with this compound often employ nucleophilic substitution (SN2) due to the reactivity of the bromine atom. A typical protocol involves reacting it with amines (e.g., 4,4-dimethylpiperidine hydrochloride) in DMF using K₂CO₃ as a base at room temperature for 17 hours, achieving yields >90% . Control moisture levels to prevent hydrolysis of the ethoxymethyl group.

Q. How can the purity of this compound derivatives be validated post-synthesis?

  • Methodological Answer : Use reverse-phase C18 column chromatography with a gradient of 0.1% formic acid in acetonitrile/water for purification. Confirm purity via HPLC (retention time ~1.32 minutes) and LC-MS (e.g., [M+H]+ peaks at m/z 457.3) .

Q. What crystallographic tools are suitable for structural elucidation of derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used for small-molecule crystallography. For ambiguous electron density maps, combine high-resolution X-ray data with HSQC NMR to resolve resonance assignments (e.g., δ 134.7 ppm for quaternary carbons) .

Advanced Research Questions

Q. How does the ethoxymethyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The ethoxymethyl group sterically hinders electrophilic substitution at the para-position, directing coupling reactions (e.g., Suzuki-Miyaura) to the bromine site. Computational modeling (DFT) can predict electronic effects, while experimental validation via substituent scrambling (e.g., using 4-bromo-1-(bromomethyl)-2-fluorobenzene analogs) confirms reactivity trends .

Q. What strategies resolve contradictions in NMR data for derivatives with multiple halogen substituents?

  • Methodological Answer : Ambiguities in ¹H/¹³C NMR (e.g., overlapping peaks from fluorinated and brominated groups) require 2D techniques:

  • HSQC/HMBC : Assigns coupling between ¹H and ¹³C nuclei, distinguishing aromatic protons.
  • NOESY : Identifies spatial proximity of ethoxymethyl protons to aromatic rings.
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can reaction byproducts from incomplete alkylation be minimized?

  • Methodological Answer : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1). If intermediates persist, optimize stoichiometry (1.2–1.5 equivalents of alkylating agent) and extend reaction time (24–48 hours). For stubborn cases, use Pd/Ruphos catalysts to enhance coupling efficiency .

Q. What safety protocols are critical when handling brominated/fluorinated derivatives?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • PPE : Wear nitrile gloves and safety goggles; brominated compounds can penetrate latex.
  • Decontamination : Quench residual bromine with Na₂S₂O₃ solutions before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-(ethoxymethyl)-2-fluorobenzene
Reactant of Route 2
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4-Bromo-1-(ethoxymethyl)-2-fluorobenzene

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